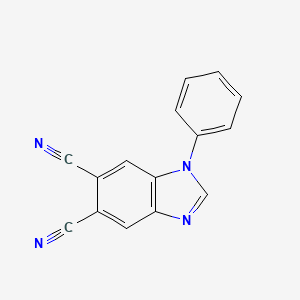![molecular formula C23H19ClN2O2S B11475109 N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide](/img/structure/B11475109.png)
N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide is a complex organic compound with a unique structure that combines a thienopyridine core with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienopyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxy(phenyl)methyl Group Addition:
Benzamide Formation: The final step is the formation of the benzamide moiety, which can be achieved through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can also be incorporated to make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted thienopyridine derivatives.
Scientific Research Applications
N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-{5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Properties
Molecular Formula |
C23H19ClN2O2S |
|---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[5-chloro-2-[hydroxy(phenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C23H19ClN2O2S/c1-13-17-19(26-22(28)16-11-7-4-8-12-16)21(20(27)15-9-5-3-6-10-15)29-23(17)25-14(2)18(13)24/h3-12,20,27H,1-2H3,(H,26,28) |
InChI Key |
OJELRXSYWVVPNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(SC2=NC(=C1Cl)C)C(C3=CC=CC=C3)O)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11475029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B11475039.png)
![7-(4-hydroxy-3,5-dimethoxyphenyl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475047.png)
![2-{4-[5-Hydroxy-2-(methylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-7-yl]-2-methoxyphenoxy}acetamide](/img/structure/B11475057.png)
![13-(methoxymethyl)-11-methyl-4,6-diphenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaene](/img/structure/B11475059.png)
![methyl 4-(4-methylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475065.png)
![5-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11475070.png)
![6-isobutyl-1-(2-methoxyphenyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11475073.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2-isopropoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11475079.png)

![Methyl 6-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475083.png)
![methyl (5E)-5-[3-(acetylamino)-4-[(phenylcarbonyl)amino]dihydrothiophen-2(3H)-ylidene]pentanoate](/img/structure/B11475084.png)
![2-amino-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475085.png)
![N-[1-(dibenzo[b,d]furan-2-yl)propan-2-yl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11475090.png)
